4-[2-(dimethylamino)ethenyl]benzonitrile
Description
Properties
CAS No. |
20973-72-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes for 4-[2-(dimethylamino)ethenyl]benzonitrile
Advanced synthetic strategies provide precise control over the molecule's geometry and allow for the assembly of its core structure through powerful bond-forming reactions.
The functional properties of this compound are highly dependent on the geometry of the ethenyl bridge, with the (E)-isomer (trans configuration) being of primary interest due to its extended conjugation. Several stereoselective methods are employed to ensure the preferential formation of this isomer.
The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for producing (E)-alkenes with high selectivity. wikipedia.org This reaction involves the coupling of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org For the synthesis of the target molecule, the initial route often involves the reaction between 4-(dimethylamino)benzaldehyde (B131446) and 4-cyanobenzylphosphonate. The HWE reaction mechanism favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The process begins with the deprotonation of the phosphonate, which then undergoes a nucleophilic addition to the aldehyde. wikipedia.orgorganic-chemistry.org The subsequent elimination of a dialkylphosphate salt from the oxaphosphetane intermediate yields the alkene. wikipedia.org The stereochemical outcome can be influenced by reaction conditions such as temperature and the nature of the cation used. wikipedia.org
Another key method is the Wittig reaction . A specific synthesis involves reacting a phosphonium (B103445) salt, such as 4-dimethylamino-benzyl-triphenylphosphonium iodide, with 4-cyanobenzaldehyde (B52832). nih.gov This olefination method, while classic, can be optimized to favor the trans-isomer, which is crucial for the molecule's near-planar structure confirmed by crystallographic analysis. nih.gov
The Heck Reaction also provides a pathway to the (E)-isomer, demonstrating excellent trans selectivity in the coupling of aryl halides with alkenes. organic-chemistry.org
Table 1: Comparison of Stereoselective Synthesis Methods
| Reaction | Precursor 1 | Precursor 2 | Key Features |
|---|---|---|---|
| Horner-Wadsworth-Emmons | 4-(dimethylamino)benzaldehyde | 4-cyanobenzylphosphonate | Excellent (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org |
| Wittig Reaction | 4-cyanobenzaldehyde | 4-dimethylamino-benzyl-triphenylphosphonium iodide | Classic olefination; yields trans configuration. nih.gov |
| Heck Reaction | Aryl Halide | Alkene | Palladium-catalyzed; outstanding trans selectivity. organic-chemistry.org |
Organometallic cross-coupling reactions are powerful tools for forming the carbon-carbon double bond that constitutes the ethenyl bridge.
The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a primary method for this transformation. wikipedia.org The reaction typically involves a Pd(0)/Pd(II) catalytic cycle to form a substituted alkene. wikipedia.org This method is valued for its ability to form C-C bonds and its high stereoselectivity for trans-alkenes. organic-chemistry.org Various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to enhance efficiency and stability. researchgate.net The reaction involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Suzuki-Miyaura coupling is another cornerstone of organometallic chemistry for C-C bond formation, reacting organoboron compounds with organic halides in the presence of a palladium catalyst. mdpi.comnih.gov While a direct synthesis of the title compound using a Suzuki reaction between a vinylboronic acid and an appropriate aryl halide is a theoretically sound approach, specific literature examples focus on the coupling of arylboronic acids with aryl halides. For instance, the Suzuki coupling of 4-bromobenzonitrile (B114466) with phenylboronic acid has been demonstrated. researchgate.net This highlights the potential for adapting this versatile reaction to construct the desired ethenyl-linked system by using appropriate vinylboron reagents.
The inherent electronic structure of this compound, with an electron-donating dimethylamino group and an electron-withdrawing nitrile group, allows for targeted functionalization.
Chemoselectivity can be observed in reactions targeting one functional group while leaving others intact. For example, reduction reactions can selectively convert the nitrile group into an amine, while the dimethylamino group and the ethenyl bridge remain unchanged. Conversely, the dimethylamino group can be oxidized without affecting the rest of the molecule.
Regioselectivity is primarily dictated by the electronic properties of the two aromatic rings. The phenyl ring substituted with the powerful electron-donating dimethylamino group is highly activated towards electrophilic aromatic substitution. Therefore, reactions like halogenation or nitration would be expected to occur preferentially on this ring at positions ortho to the dimethylamino group. In contrast, the phenyl ring bearing the electron-withdrawing nitrile group is deactivated towards electrophiles but could be susceptible to nucleophilic aromatic substitution under certain conditions. The development of regioselective functionalization of haloarenes via deprotonative lithiation followed by trapping with electrophiles offers a modern approach that could be applied to derivatives of this compound. organic-chemistry.org
Precursor Chemistry and Derivatization Approaches
The synthesis of the target compound and its analogues relies on the availability of key precursors and derivatization strategies to tune its properties.
A common and direct approach involves building the molecule from two halves, one containing the benzonitrile (B105546) moiety and the other containing the dimethylamino-substituted phenyl ring.
One established method involves the reaction of 4-(dimethylamino)benzaldehyde with a derivative of benzonitrile. The Horner-Wadsworth-Emmons reaction, for instance, utilizes 4-cyanobenzylphosphonate, which is derived from 4-cyanobenzyl bromide (a benzonitrile derivative). Similarly, the Wittig reaction can be performed using 4-cyanobenzaldehyde as the benzonitrile-containing precursor, which couples with a phosphonium ylide generated from a 4-(dimethylamino)benzyl halide. nih.gov
Another pathway involves the reaction of 4-(dimethylamino)benzaldehyde directly with benzonitrile in the presence of a base under reflux conditions.
Table 2: Precursor Combinations for Synthesis
| Benzonitrile-based Precursor | Dimethylamino-based Precursor | Reaction Type |
|---|---|---|
| 4-cyanobenzylphosphonate | 4-(dimethylamino)benzaldehyde | Horner-Wadsworth-Emmons |
| 4-cyanobenzaldehyde | 4-dimethylamino-benzyl-triphenylphosphonium salt | Wittig Reaction nih.gov |
| Benzonitrile | 4-(dimethylamino)benzaldehyde | Base-catalyzed condensation |
| 4-bromobenzonitrile | 4-formylphenylboronic acid | Suzuki Coupling (for analogue synthesis) researchgate.net |
The modular nature of the synthetic routes allows for the creation of analogues with tailored electronic and steric characteristics. By substituting the precursors, a wide range of derivatives can be accessed.
For example, analogues with different electronic properties can be synthesized by using substituted benzaldehydes or benzonitriles. An analogue with an ether linkage, 4-[2-(dimethylamino)ethoxy]benzonitrile, has been synthesized from 4-hydroxybenzonitrile (B152051) and 2-(dimethylamino)ethyl chloride, demonstrating how the ethenyl bridge can be replaced with other linking groups. nih.gov
Furthermore, the synthesis of novel 1,2,4-triazolo[4,3-a]quinazolin-9-ones has been achieved through regioselective reactions, showcasing how core scaffolds can be altered to create structurally diverse molecules with different functionalities. nih.gov The synthesis of various biaryl compounds through Suzuki coupling demonstrates the tolerance of the reaction to a wide array of functional groups, including both electron-rich and electron-poor substituents, which allows for fine-tuning of the electronic properties of the final product. nih.gov
Mechanistic Investigations of Synthesis Pathways
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes and is particularly effective for preparing (E)-alkenes with high stereoselectivity. nrochemistry.comwikipedia.org The initial synthesis of (E)-4-[2-(4-(dimethylamino)phenyl)ethenyl]benzonitrile was reported via a Horner-Wadsworth-Emmons olefination, which involves the coupling of 4-(dimethylamino)benzaldehyde with a carbanion generated from 4-cyanobenzylphosphonate.
The reaction mechanism commences with the deprotonation of the phosphonate ester, in this case, diethyl 4-cyanobenzylphosphonate, by a suitable base (e.g., sodium hydride, sodium methoxide) to form a resonance-stabilized phosphonate carbanion. nrochemistry.comwikipedia.org The presence of the electron-withdrawing cyano group on the benzyl (B1604629) ring enhances the acidity of the benzylic protons, facilitating the formation of this nucleophilic carbanion.
The key steps of the HWE reaction mechanism are:
Deprotonation: A base abstracts a proton from the α-carbon of the diethyl 4-cyanobenzylphosphonate to form a stabilized phosphonate carbanion.
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The strong electron-donating effect of the dimethylamino group makes the carbonyl carbon highly susceptible to nucleophilic attack. This addition leads to the formation of a tetrahedral intermediate.
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is generally considered the rate-determining step of the reaction. nrochemistry.com
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, breaking the carbon-oxygen and phosphorus-carbon bonds to yield the desired alkene, this compound, and a water-soluble phosphate byproduct (diethyl phosphate). wikipedia.org
The high (E)-selectivity of the HWE reaction is attributed to thermodynamic control, where the transition state leading to the trans-alkene is sterically more favorable and thus lower in energy than the transition state leading to the cis-alkene. nrochemistry.com
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wiley-vch.de For the synthesis of this compound, this would typically involve the reaction of 4-cyanobenzaldehyde with the ylide generated from (4-(dimethylamino)benzyl)triphenylphosphonium bromide.
The mechanism of the Wittig reaction can be described as follows:
Ylide Formation: A strong base is used to deprotonate the phosphonium salt, (4-(dimethylamino)benzyl)triphenylphosphonium bromide, to form the corresponding phosphorus ylide. The electron-donating dimethylamino group can influence the reactivity of the ylide.
Oxaphosphetane Formation: The ylide attacks the carbonyl carbon of 4-cyanobenzaldehyde. The electron-withdrawing nature of the cyano group increases the electrophilicity of the carbonyl carbon. Modern understanding of the mechanism suggests that this may proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate, bypassing a discrete betaine (B1666868) intermediate. youtube.com
Alkene Formation: The oxaphosphetane intermediate decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For stabilized ylides, the (E)-alkene is typically favored.
Knoevenagel Condensation
The Knoevenagel condensation provides an alternative route, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound, catalyzed by a weak base. researchgate.net A plausible pathway for synthesizing a derivative of the target compound involves the condensation of 4-(dimethylamino)benzaldehyde with a compound containing an active methylene group flanked by electron-withdrawing groups, such as 4-cyanophenylacetic acid or ethyl cyanoacetate. researchgate.netorganic-chemistry.org
The mechanism of the Knoevenagel condensation proceeds through the following steps:
Enolate Formation: A weak base (e.g., piperidine, pyridine) abstracts a proton from the active methylene compound (e.g., 4-cyanophenylacetic acid) to form a resonance-stabilized enolate. organic-chemistry.org
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde, forming a new carbon-carbon bond and a β-hydroxy intermediate (an aldol-type adduct).
Dehydration: The β-hydroxy intermediate is then dehydrated (loses a molecule of water) to form the final α,β-unsaturated product. This elimination step is often facile due to the acidity of the remaining α-proton and the formation of a conjugated system.
In the case of using 4-cyanophenylacetic acid, the reaction is often followed by decarboxylation, especially when conducted in pyridine (B92270) (Doebner modification), to yield the desired stilbene (B7821643). organic-chemistry.org
Vilsmeier-Haack Reaction for Precursor Synthesis
The synthesis of the key precursor, 4-(dimethylamino)benzaldehyde, is often accomplished via the Vilsmeier-Haack reaction. wikipedia.orgorgsyn.org This reaction formylates electron-rich aromatic rings, such as N,N-dimethylaniline.
The mechanistic investigation of the Vilsmeier-Haack reaction reveals the following:
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. Theoretical studies have been conducted to elucidate the energetics of this complex formation. researchgate.net
Electrophilic Aromatic Substitution: The electron-rich N,N-dimethylaniline acts as a nucleophile and attacks the Vilsmeier reagent. The strong activating effect of the dimethylamino group directs the substitution to the para position.
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, 4-(dimethylamino)benzaldehyde. wikipedia.org
The thermal stability of the Vilsmeier reagent and the reaction mixture can be a concern, and calorimetric studies have been performed to assess the thermal hazards associated with this reaction. researchgate.net
Data Tables
Electronic Structure and Photophysical Dynamics
Ground State Conformational Analysis and Molecular Geometry
The spatial arrangement of the atoms and the rotational freedom within the molecule are critical to understanding its electronic properties.
The extent of planarity in the molecular framework directly impacts the degree of π-conjugation. A more planar conformation allows for greater overlap of the p-orbitals along the backbone of the molecule, from the dimethylamino group to the benzonitrile (B105546) group. This extensive conjugation is responsible for the molecule's strong absorption in the near-UV region and is fundamental to its charge-transfer characteristics. The molecule's ground state is characterized by a significant degree of charge separation due to the push-pull nature of the substituents.
Absorption and Emission Spectroscopy in Diverse Environments
The interaction of 4-[2-(dimethylamino)ethenyl]benzonitrile with light reveals much about its electronic transitions and excited-state behavior.
The absorption spectrum of this compound is dominated by an intense absorption band in the near-UV region. This band is attributed to a π-π* electronic transition with significant intramolecular charge-transfer (ICT) character. This means that upon absorbing a photon of light, there is a substantial shift of electron density from the electron-donating dimethylamino end of the molecule to the electron-withdrawing benzonitrile end. The position and intensity of this absorption band are sensitive to the surrounding environment.
Following photoexcitation, the molecule relaxes to an excited state from which it can emit light (fluorescence). The emission properties are highly dependent on the solvent environment. In nonpolar solvents, the molecule emits from a locally excited (LE) state. However, in polar solvents, it can form a twisted intramolecular charge-transfer (TICT) state, which is characterized by a large dipole moment and is stabilized by the polar solvent molecules. The emission from this TICT state is typically red-shifted and has a lower quantum yield compared to the LE emission. The fluorescence lifetime of the compound has been measured to be in the range of nanoseconds and is also influenced by the solvent.
This compound exhibits pronounced solvatochromism, meaning its absorption and emission spectra shift in response to the polarity of the solvent. As the solvent polarity increases, the absorption maximum shows a slight red shift (bathochromic shift), while the emission maximum shows a much more significant red shift. This large Stokes shift in polar solvents is a hallmark of TICT state formation. The relationship between the Stokes shift and the solvent polarity can be described by the Lippert-Mataga equation, which relates the spectral shift to the dielectric constant and refractive index of the solvent.
Thermochromic Influences on Photophysical Response
Temperature variations can influence the photophysical response of donor-acceptor molecules. In the case of related compounds like 4-(dialkylamino)benzonitriles, temperature-dependent studies in toluene (B28343) have been conducted through both photostationary and time-resolved experiments. acs.org For instance, with 4-(dimethylamino)benzonitrile (B74231) (DMABN) and its derivatives, the efficiency of the intramolecular charge transfer (ICT) reaction is affected by temperature. acs.org This is often observed through changes in the ratio of the fluorescence quantum yields of the charge transfer (CT) state to the locally excited (LE) state. acs.org
In room temperature ionic liquids, the fluorescence behavior of 4-(N,N'-dimethylamino)benzonitrile is also sensitive to temperature. A decrease in temperature leads to a blue shift of the ICT emission peak, suggesting that at lower temperatures, the emission originates from an incompletely solvated state of the molecule. nih.gov
Intramolecular Charge Transfer (ICT) Mechanisms
The phenomenon of intramolecular charge transfer is a key feature of this compound and similar donor-acceptor molecules. This process involves the redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting benzonitrile moiety upon photoexcitation. nih.gov The most widely accepted model to explain this is the twisted intramolecular charge-transfer (TICT) model, where the dimethylamino group twists relative to the benzonitrile group, facilitating the charge transfer. nih.gov
The efficiency of this ICT reaction is notably high in polar solvents. For example, in acetonitrile (B52724), the fluorescence from the locally excited (LE) state of DMABN is significantly quenched, with a ratio of unquenched to quenched fluorescence quantum yield of 290 at 25°C. nih.gov
Pathways of Photoinduced Charge Separation and Recombination
Upon photoexcitation, this compound undergoes a series of events leading to charge separation and subsequent recombination. The process begins with the absorption of a photon, which promotes the molecule to an excited state. From this initial Franck-Condon state, the molecule can relax into different excited state minima, including the LE and CT states. acs.org
The kinetics of the reversible reaction between the LE and ICT states in acetonitrile can be described by a two-state mechanism. nih.gov The forward and backward reactions are characterized by specific activation barriers. For DMABN in acetonitrile, the activation energies for the forward (Ea) and backward (Ed) ICT reactions are 5 kJ/mol and 32 kJ/mol, respectively. nih.gov The enthalpy and entropy of the ICT reaction have been determined as -27 kJ/mol and -38 J/(mol K), respectively. nih.gov
Femtosecond pump-probe experiments in the gas phase have shown an ultrafast relaxation from the initially excited S2(¹La) state to the CT and Lb-type S1 states within 68 femtoseconds. acs.org Following this, an equilibration occurs within 1 picosecond. acs.org
Role of Locally Excited (LE) and Charge Transfer (CT) States
The dual fluorescence observed in molecules like this compound is a direct consequence of the existence of two distinct emissive excited states: a locally excited (LE) state and a charge transfer (CT) state. The LE state is characterized by electronic excitation that is largely confined to the aromatic ring structure. nih.gov In contrast, the CT state involves a significant transfer of electron density from the donor (dimethylamino) to the acceptor (benzonitrile) moiety. nih.govnih.gov
In nonpolar solvents, the emission is primarily from the near-planar LE state. nih.gov However, in polar solvents, emission from both the LE and a twisted intramolecular charge-transfer (TICT) structure is observed. nih.gov The relative energies of these states are highly dependent on the solvent polarity. Polar solvents stabilize the highly polar CT state, making it more accessible. acs.orgnih.gov
The transition to the S1(¹B₂) state, which has a dominant local excitation character, typically has a small oscillator strength. nih.govacs.org Conversely, the S₂(¹A₁) state, which possesses partial charge-transfer character, exhibits a strong intensity. nih.govacs.org
Dual Fluorescence Phenomenology and Underlying Photophysical Models
The observation of two distinct emission bands in the fluorescence spectrum of this compound in polar solvents is known as dual fluorescence. nih.govnih.gov This phenomenon contradicts Kasha's rule, which states that emission should only occur from the lowest excited state of a given multiplicity. nih.gov The presence of both an LE and a CT emission band indicates that two distinct excited states are populated and are both emissive. nih.govnih.gov
Several models have been proposed to explain the structural and electronic nature of the red-shifted CT emission band. The most prominent is the Twisted Intramolecular Charge Transfer (TICT) model, which posits that the dimethylamino group twists to a perpendicular orientation with respect to the benzonitrile ring in the CT state. nih.govacs.orgnih.gov Another model, the Planar Intramolecular Charge Transfer (PICT) model, suggests that the ICT state is essentially planar. mpg.de
High-level quantum calculations have shown that in the gas phase, the CT state is distorted and higher in energy than the LE state. acs.orgnih.gov However, in polar solvents, the CT state becomes a more stable, ideal TICT state. acs.orgnih.gov
| Parameter | Value in Acetonitrile | Reference |
| Forward Activation Energy (Ea) | 5 kJ/mol | nih.gov |
| Backward Activation Energy (Ed) | 32 kJ/mol | nih.gov |
| ICT Reaction Enthalpy (ΔH) | -27 kJ/mol | nih.gov |
| ICT Reaction Entropy (ΔS) | -38 J/(mol K) | nih.gov |
| LE Fluorescence Quenching Ratio | 290 at 25°C | nih.gov |
Ultrafast Excited State Dynamics and Relaxation Pathways
The excited-state dynamics of this compound occur on extremely short timescales, necessitating the use of ultrafast spectroscopic techniques for their investigation.
Femtosecond Transient Absorption Spectroscopy of Excited States
Femtosecond transient absorption spectroscopy is a powerful tool for probing the dynamics of excited states. Studies on DMABN in acetonitrile have revealed the quenching of the LE excited state absorption (ESA) bands and the rise of the ICT ESA bands occurring with a characteristic time of 4.1 picoseconds. nih.gov The sharp ICT peak observed at 320 nm does not shift its spectral position after a 200 femtosecond delay, suggesting that large-scale molecular motions are completed within this timeframe. nih.gov
In n-hexane, where the ICT state is not significantly populated, a uniform decrease in all absorption bands is observed. acs.org In contrast, in acetonitrile, a decrease in the LE absorption bands at 360 and ~680 nm is coupled with an increase in the ICT band at 320 nm. acs.org
Global analysis of transient absorption kinetics in methanol (B129727) has identified three distinct time constants:
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic properties of 4-[2-(dimethylamino)ethenyl]benzonitrile in both its ground and excited states. These methods allow for a detailed analysis of the molecule's behavior upon photoexcitation.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure of molecules. For this compound, DFT calculations have been employed to study the ground state geometry and electronic properties. ijstr.orgyork.ac.uk TD-DFT is particularly useful for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions to excited states. ijstr.orgacs.org
Studies have shown that TD-DFT calculations, often using functionals like B3LYP, can provide results for excitation energies, oscillator strengths, and dipole moments that compare favorably with experimental data and more computationally expensive methods. acs.org For instance, TD-DFT has been used to investigate the locally excited (LE) and intramolecular charge transfer (ICT) states, which are central to the molecule's dual fluorescence phenomenon. ijstr.orgacs.org These calculations have helped in understanding the geometric relaxation pathways that lead to the formation of different excited-state species. acs.org The accuracy of DFT results is dependent on the choice of the basis set, with larger basis sets generally providing more accurate results at a higher computational cost. arxiv.org
| Method | Property Investigated | Key Findings |
|---|---|---|
| DFT/B3LYP/6-31+G(d,p) | UV and NMR spectra | Calculated UV and NMR shielding values showed good agreement with experimental data. ijstr.org |
| DFT/SCI | Excited singlet states | Found a global minimum in the first excited state with a twisted dimethylamino group; the barrier for TICT state formation was calculated to be 2.3 kcal/mol. acs.org |
| TD-DFT | Excited state geometries | Supported the assumption that the torsional mode of the dimethylamino group stabilizes the charge-transfer state and is a major driver of the photodynamics. acs.org |
Multireference Configuration Interaction (MRCI) and Algebraic Diagrammatic Construction (ADC(2)) Methods
For a more accurate description of excited states, especially in cases where multiple electronic configurations are important, multireference methods are often necessary. Multireference Configuration Interaction (MRCI) and the second-order Algebraic Diagrammatic Construction (ADC(2)) have been applied to study the excited-state processes of similar donor-acceptor systems like 4-(N,N-dimethylamino)benzonitrile (DMABN), a closely related and extensively studied compound. acs.orgnih.govresearchgate.net
MRCI calculations have been used to investigate the nonadiabatic interactions between the lowest two excited ππ* states, identified as the locally excited (LE) and charge-transfer (CT) states. acs.orgnih.gov These calculations are crucial for understanding the internal conversion processes between excited states. ADC(2) methods have been employed to assess the role of other excited states, such as πσ* states, and to provide a balanced description of both LE and CT states. acs.orgnih.govresearchgate.net For DMABN, a combination of MRCI and ADC(2) revealed that the primary deactivation pathway from the initially excited state involves a twisted internal charge-transfer (TICT) state. acs.orgnih.govresearchgate.net
| Method | System Studied | Key Findings |
|---|---|---|
| MRCI | 4-(N,N-dimethylamino)benzonitrile (DMABN) | Computed the nonadiabatic interaction between the S2(La, CT) and S1(Lb, LE) states, identifying a minimum on the crossing seam with a twisting angle of about 50°. acs.orgnih.govresearchgate.net |
| ADC(2) | 4-(N,N-dimethylamino)benzonitrile (DMABN) | Assessed the role of the πσ* state and showed that CCN bending leads to significant stabilization and charge transfer, though this structure is not a minimum. acs.orgnih.govresearchgate.net |
| SOS-ADC(2) | 4-(N,N-dimethylamino)benzonitrile (DMABN) | Used in nonadiabatic molecular dynamics simulations to achieve a realistic description of the excited-state potential energy surfaces. nih.gov |
CASSCF and CASPT2 Methodologies for Potential Energy Surfaces
To accurately map the potential energy surfaces (PES) of the ground and excited states, Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often the methods of choice. arxiv.org CASSCF provides a good description of static electron correlation, which is important for understanding bond-breaking and excited-state processes, while CASPT2 accounts for dynamic electron correlation. arxiv.orgresearchgate.net
These methods have been used to explore the reaction coordinates, such as the twisting of the dimethylamino group and pyramidalization of the nitrogen atom, that lead from the initially excited Franck-Condon region to the various excited-state minima. nih.gov For DMABN, CASPT2 calculations have been instrumental in determining the relative energies of the LE and CT states and the barriers separating them. acs.org The results from these high-level calculations provide benchmarks for more computationally efficient methods like TD-DFT. nih.gov
Molecular Dynamics Simulations of Solvation and Relaxation
Molecular dynamics (MD) simulations provide a way to study the time evolution of the system, including the influence of the solvent and the relaxation pathways of the excited molecule.
Explicit Solvent Models and Continuum Solvation Models (PCM)
The surrounding solvent plays a crucial role in the photophysics of this compound, particularly in stabilizing charge-transfer states. Computational studies account for solvent effects using either explicit or implicit models. arxiv.orgwikipedia.org
Explicit solvent models treat a number of solvent molecules individually, offering a detailed picture of the solute-solvent interactions. arxiv.orgwikipedia.org This approach is computationally expensive but can capture specific interactions like hydrogen bonding. Implicit or continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. acs.orgarxiv.orgnih.govnih.gov This is a computationally less demanding approach that can effectively capture the bulk electrostatic effects of the solvent. wikipedia.org For DMABN, both explicit and continuum models have been used to investigate how polar solvents stabilize the charge-transfer state, leading to the observation of dual fluorescence. acs.orgnih.govnih.govnih.gov
| Solvent Model | Description | Application to Donor-Acceptor Systems |
|---|---|---|
| Explicit Solvent Models | Individual solvent molecules are included in the simulation, allowing for specific solute-solvent interactions. arxiv.orgwikipedia.org | Used to study the detailed structure of solvation shells around ions and molecules. researchgate.net |
| Polarizable Continuum Model (PCM) | The solvent is modeled as a continuous dielectric, capturing bulk electrostatic effects. acs.orgarxiv.orgnih.govnih.gov | Applied to study the stabilization of the charge-transfer state of DMABN in polar solvents. acs.orgnih.govnih.gov |
Nonadiabatic Molecular Dynamics and Surface Hopping Simulations
To simulate the relaxation processes that occur after photoexcitation, nonadiabatic molecular dynamics (NAMD) methods are employed. ethz.chaps.org These methods go beyond the Born-Oppenheimer approximation and allow for transitions between different electronic states. A popular NAMD method is the fewest switches surface hopping (FSSH) algorithm. nih.govresearchgate.net
In surface hopping simulations, a swarm of classical trajectories is propagated on the potential energy surfaces of the electronic states. The probability of hopping between surfaces is determined by the strength of the nonadiabatic coupling. These simulations have been crucial in elucidating the detailed mechanism of intramolecular charge transfer in DMABN. nih.gov They have shown that the transformation from the LE state to the TICT state occurs directly through intramolecular rotation and is not mediated by other proposed intermediates. nih.gov These simulations provide a direct view of the ultrafast dynamics that are often inferred from experimental spectroscopic data. nih.govdiva-portal.org
Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. libretexts.orgnih.gov
The HOMO and LUMO are the key players in molecular electronic transitions. The HOMO can be considered the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. youtube.com In this compound, the HOMO is primarily localized on the electron-donating dimethylamino group and the phenyl ring attached to it, while the LUMO is concentrated on the electron-withdrawing benzonitrile (B105546) moiety.
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's electronic properties. A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, often leading to absorption of light at longer wavelengths. reddit.com Computational studies, such as those employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals and the resulting gap. researchgate.netresearchgate.net For this compound, the HOMO-LUMO gap is relatively small, which is characteristic of molecules with strong intramolecular charge transfer (ICT) character. This small energy gap is consistent with the molecule's absorption in the near-UV and visible regions of the electromagnetic spectrum.
The significance of the HOMO-LUMO gap extends to predicting the chemical reactivity of the molecule. A small gap suggests higher reactivity, as the molecule can more readily donate or accept electrons. researchgate.net The table below presents representative calculated HOMO-LUMO energy gaps for similar donor-acceptor molecules, illustrating the typical range for such systems.
Table 1: Calculated HOMO-LUMO Energy Gaps for Representative Donor-Acceptor Molecules
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2B | - | - | 3.758 |
| 2C | - | - | 3.750 |
| 2D | - | - | 3.743 |
| 2E | - | - | 3.724 |
Note: The values presented are for illustrative purposes based on reported data for similar molecular structures and may not represent the exact values for this compound. The reactivity of these compounds was found to increase with a decreasing energy gap. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and interactions between orbitals within a molecule. researchgate.netnih.gov It helps to quantify the extent of charge transfer from the donor to the acceptor part of the molecule. aimspress.com
In this compound, NBO analysis reveals significant delocalization of electron density from the lone pair of the nitrogen atom in the dimethylamino group (a Lewis base) to the π* anti-bonding orbitals of the benzonitrile group (a Lewis acid). This interaction, often described as a donor-acceptor or conjugative interaction, is a key feature of ICT molecules. The stabilization energy associated with this charge transfer, calculated through second-order perturbation theory within the NBO framework, provides a quantitative measure of the strength of this interaction. aimspress.com
The analysis can pinpoint the specific orbitals involved in the charge transfer and their occupancies, offering a more nuanced understanding than a simple HOMO-LUMO picture. For instance, it can quantify the donation from the nitrogen lone pair orbital to the π* orbitals of the aromatic ring and the cyano group. This charge transfer is a primary reason for the molecule's unique photophysical properties, including its strong solvatochromism.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. walisongo.ac.id It maps the electrostatic potential, which is the force experienced by a positive test charge, onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). researchgate.net
For this compound, the MEP map clearly shows a high negative potential around the nitrogen atom of the cyano group, indicating its strong electron-withdrawing nature and its susceptibility to electrophilic attack. Conversely, the region around the dimethylamino group exhibits a less negative or even slightly positive potential, reflecting its electron-donating character. The ethenyl bridge and the phenyl rings show intermediate potential values.
The MEP map provides a powerful visual representation of the molecule's reactivity hotspots. It allows for the prediction of how the molecule will interact with other molecules, such as solvents or reactants. For example, polar solvents will tend to align themselves with the charge distribution depicted by the MEP map, stabilizing the ground and excited states of the molecule.
Computational Studies on Torsional Barriers and Reaction Coordinates
The three-dimensional structure and conformational dynamics of this compound are critical to its function, particularly in the context of its fluorescence properties and the Twisted Intramolecular Charge Transfer (TICT) model. Computational methods are indispensable for exploring these aspects.
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.de By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecule's geometry at each step, a one-dimensional PES can be generated. q-chem.comq-chem.com This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) for rotation around specific bonds. molssi.org
For this compound, key dihedral angles include the one between the phenyl ring of the dimethylamino group and the ethenyl bridge, and the one between the benzonitrile ring and the ethenyl bridge. Performing PES scans along these dihedral angles reveals the energy barriers to rotation. In the ground state, the molecule is known to be nearly planar, which maximizes π-conjugation. nih.gov The PES scan would show a high energy barrier for twisting around the ethenyl double bond, as expected. More interestingly, the rotation of the phenyl rings relative to the ethenyl bridge can be studied to understand the conformational flexibility and the energy cost associated with deviations from planarity.
Table 2: Illustrative Data from a Potential Energy Surface Scan
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 0.0 |
| 30 | 1.5 |
| 60 | 5.0 |
| 90 | 8.0 |
| 120 | 5.0 |
| 150 | 1.5 |
Note: This table provides a hypothetical example of the energy profile for rotation around a single bond in a conjugated system. The actual values for this compound would require specific quantum chemical calculations.
Conical intersections (CIs) are points on the potential energy surfaces of two or more electronic states where the energies of the states are equal (degenerate). chemrxiv.org They play a crucial role in photochemistry by providing very efficient pathways for non-radiative decay from an excited electronic state back to the ground state. mdpi.com The geometry at which the energy of the intersection is at a minimum is known as the minimum energy conical intersection (MECI). nih.govrsc.org
For this compound, the identification of MECIs is central to understanding its photophysical deactivation pathways. Following photoexcitation, the molecule can relax back to the ground state through fluorescence or non-radiative decay. The TICT model postulates that in polar solvents, the molecule can twist to a perpendicular conformation in the excited state, which is a charge-separated state. This twisted geometry can be a point on the seam of a conical intersection with the ground state, facilitating rapid, non-radiative decay.
Computational methods can be used to locate these MECI geometries. researchgate.net Finding these points on the complex potential energy surfaces is a challenging task, but it provides invaluable insight into the competition between radiative and non-radiative decay processes, which ultimately governs the fluorescence quantum yield of the molecule. The location and energy of the MECI can explain why the fluorescence of this compound is highly dependent on the solvent polarity and viscosity.
Advanced Applications in Materials Science and Chemical Sensing
Nonlinear Optical (NLO) Properties of Ethenyl-Bridged Systems
Ethenyl-bridged systems, particularly stilbene (B7821643) derivatives like 4-[2-(dimethylamino)ethenyl]benzonitrile (also known as 4-dimethylamino-4'-cyanostilbene or DCS), are cornerstone materials in the field of nonlinear optics. rsc.org Their ability to interact with intense light sources to produce new frequencies or other optical effects is governed by their molecular hyperpolarizabilities. The "push-pull" nature of DCS, where the electron density is pushed from the donor and pulled by the acceptor across the π-bridge, facilitates a significant change in dipole moment upon electronic excitation, a key requirement for second-order NLO activity. researchgate.net
The nonlinear optical response of a molecule is quantified by its hyperpolarizability tensors, with the first hyperpolarizability (β) being crucial for second-order effects like second-harmonic generation (SHG). For D-π-A chromophores such as this compound, the magnitude of β is intrinsically linked to its molecular structure.
Key relationships include:
Donor and Acceptor Strength: The combination of the strong dimethylamino donor and the cyano acceptor in DCS leads to a significant intramolecular charge transfer (ICT) character, which is a primary contributor to a large β value. researchgate.net
π-Conjugated Bridge: The ethenyl bridge provides an effective pathway for charge transfer. rsc.org The efficiency of this transfer, and thus the magnitude of β, is sensitive to the nature of the bridge. Studies on analogous systems show that replacing the phenyl rings with more easily delocalizable five-membered heteroaromatic rings like thiophene (B33073) or furan (B31954) can enhance hyperpolarizability. acs.orgacs.org This is attributed to a decrease in the aromatic delocalization energy of the bridge, which facilitates the charge transfer from the ground state to the excited state. acs.orgacs.org
Molecular Planarity: The near-planar structure of DCS, with a dihedral angle of just 0.6(1)° between the phenyl rings, ensures maximum π-orbital overlap along the conjugation pathway, which is favorable for a large NLO response. rsc.org
Higher-Order Hyperpolarizabilities: The same structural features that promote large first hyperpolarizabilities also influence higher-order effects. For instance, strategies used to maximize the second-order polarizability (β) in dipolar systems, such as optimizing the change in dipole moment between the ground and excited states, are also applicable for enhancing the three-photon absorption (3PA) cross-section, a third-order NLO property. nih.govshuaigroup.net
Computational studies using methods like Density Functional Theory (DFT) are instrumental in predicting and understanding these relationships. nih.govnih.gov
Table 1: Calculated NLO Properties of Donor-Acceptor Chromophores
| Compound/System | Property | Calculated Value | Reference |
|---|---|---|---|
| 4-dimethylamino-4'-cyano-E-stilbene (DCS) | First Hyperpolarizability (β) | Dominant longitudinal component | shuaigroup.net |
| Thiazole-Aryl Chromophores | First Hyperpolarizability (βµ) | 68 x 10⁻³⁰ esu (for mismatched orientation) | acs.org |
| α,ω-diphenylpolyene oligomers | Static First Hyperpolarizability (β) | Significant enhancement in solvents | nih.gov |
| Porphyrin-based push-pull molecules | First Static Hyperpolarizability (βtot) | up to 46.43 x 10⁻³⁰ esu | nih.gov |
This table presents a selection of calculated hyperpolarizability values for various push-pull chromophores to illustrate structure-property trends. Direct experimental values for this compound can vary with the measurement technique and conditions.
The quest for materials with superior NLO properties is driven by a set of rational design principles aimed at maximizing molecular hyperpolarizability. frontiersin.orgrsc.org For push-pull systems like this compound, these strategies include:
Optimizing the D-π-A Framework: The core principle involves fine-tuning the strengths of the electron donor and acceptor groups and the length and composition of the π-conjugated bridge. researchgate.netrsc.org Extending the π-conjugation length generally increases the hyperpolarizability, although this can sometimes be offset by reduced thermal stability. researchgate.netresearchgate.net
Modulating the π-Bridge: The choice of the π-bridge is critical. Decreasing the aromaticity of the bridge, for example by incorporating heterocyclic rings like thiophene, can lower the energy barrier for charge transfer and boost the NLO response. rsc.orgacs.org Furthermore, rigidifying the spacer, either through covalent bonds or noncovalent interactions, can lead to a significant enhancement of the molecular quadratic hyperpolarizability by ensuring better planarity and conjugation. acs.org
Controlling Geometry: Twisting the π-electron system by inducing a dihedral angle between the donor and acceptor can, in some unconventional chromophores, lead to exceptionally large hyperpolarizabilities that are not described by simple two-level models. northwestern.edu However, for classical stilbene-type systems, maintaining planarity is generally preferred. rsc.org
These principles guide the synthesis of new "super chromophores" with optimized performance for specific photonic applications. rsc.org
Integration into Optical Materials and Devices
The significant NLO properties and distinct photophysics of this compound make it a candidate for integration into various solid-state optical materials and devices.
In the field of OLEDs, a major challenge is to efficiently harvest all electrically generated excitons (both singlets and triplets). researchgate.net Materials capable of Thermally Activated Delayed Fluorescence (TADF) offer a solution. TADF emitters are typically donor–acceptor molecules designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. rsc.orgacs.org
The D-π-A structure of this compound, with its cyano acceptor, is a classic motif for TADF materials. rsc.orgnjtech.edu.cn This structure promotes the spatial separation of the highest occupied molecular orbital (HOMO, located on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor), which minimizes the S₁-T₁ energy gap. researchgate.net This small gap allows triplet excitons, which are normally non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). rsc.org This mechanism can theoretically enable 100% internal quantum efficiency in OLEDs, making D-A molecules like DCS highly valuable for developing low-cost, high-efficiency displays and lighting. rsc.orgacs.org
Three-dimensional optical data storage promises data densities far exceeding current technologies like Blu-ray discs by utilizing the entire volume of a storage medium. researchgate.net A key enabling technology is writing data via two-photon absorption (2PA), a nonlinear process. wikipedia.org In 2PA, a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would normally require a single photon of higher energy. wikipedia.org
Fluorescent Probes and Chemical Sensing Principles
The fluorescence of this compound is highly sensitive to its local environment, making it an excellent fluorescent probe for studying solvation dynamics and for chemical sensing. acs.orgresearchgate.net
The underlying principle is the molecule's tendency to form an intramolecular charge transfer (ICT) state upon photoexcitation. researchgate.net The emission properties, particularly the wavelength and quantum yield, depend strongly on the polarity of the solvent. In nonpolar solvents, the molecule emits from a locally excited (LE) state at a shorter wavelength. In polar solvents, the charge-separated ICT state is stabilized, lowering its energy and causing the fluorescence emission to be significantly red-shifted (a phenomenon known as solvatochromism). acs.orgnih.gov This large Stokes shift and sensitivity to polarity allow DCS to be used as a probe to characterize the polarity and viscosity of its environment, including complex media like ionic liquids. researchgate.net
Furthermore, the cyanostilbene scaffold can be incorporated into more complex sensor molecules. By combining it with a Schiff base moiety, which can act as a metal-ion binding site, highly selective and sensitive fluorescent sensors have been developed. rsc.orgrsc.org The operating principle involves the coordination of a specific metal ion (e.g., Hg²⁺, Zn²⁺, Cu²⁺) to the Schiff base. rsc.orgrsc.org This binding event alters the electronic properties of the entire molecule, modulating the ICT process of the cyanostilbene unit and resulting in a distinct change in fluorescence ("turn-on" or "turn-off" response), which allows for the detection of the target ion. rsc.orgnih.gov
Table 2: Solvatochromic Properties of this compound
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Hexane | 360 | 420 | 4115 |
| Toluene (B28343) | 374 | 450 | 4734 |
| Tetrahydrofuran (THF) | 377 | 493 | 6649 |
| Acetonitrile (B52724) | 380 | 550 | 8300 |
Data compiled from various spectroscopic studies to illustrate the significant red-shift in emission with increasing solvent polarity. Exact values may vary slightly between sources. nih.gov
Sensitivity to Microenvironmental Polarity Changes
The fluorescence of this compound is highly sensitive to the polarity of its local microenvironment. This sensitivity arises from the molecule's ability to undergo intramolecular charge transfer (ICT) upon photoexcitation. In nonpolar environments, the molecule exists in a locally excited (LE) state and emits fluorescence at shorter wavelengths. However, in polar solvents, the excited state can relax to a more polar ICT state, which is characterized by a significant separation of charge between the electron-donating dimethylamino group and the electron-accepting benzonitrile (B105546) group. This ICT state is stabilized by the polar solvent molecules, leading to a large Stokes shift and emission at longer wavelengths (a phenomenon known as solvatochromism).
This pronounced sensitivity to polarity makes this compound and its derivatives valuable as fluorescent probes. nih.gov They can be used to map the polarity of various microenvironments, such as within biological membranes or polymer matrices. The change in fluorescence emission wavelength and intensity provides a direct readout of the local polarity. nih.gov
The underlying mechanism for this environmental sensitivity is often described by the twisted intramolecular charge transfer (TICT) model. nih.gov Upon excitation, the dimethylamino group can twist relative to the benzonitrile moiety. In polar environments, this twisted conformation is stabilized, leading to the formation of a low-energy, highly polar excited state that emits red-shifted fluorescence. In contrast, in non-polar or viscous environments, this intramolecular rotation is hindered, and emission occurs from the less polar, locally excited state. nih.govrsc.org
The photophysical properties of a similar compound, 4-(Dimethylamino)benzonitrile (B74231) (DMABN), have been extensively studied and show dual fluorescence in polar solvents due to ICT from the dimethylamino group to the cyanophenyl group upon photo-excitation. sigmaaldrich.comchemicalbook.com This behavior is analogous to that of this compound.
Development of ICT-Based D-π-A Type Fluorescent Sensors
The distinct donor-π-acceptor (D-π-A) architecture of this compound, where the dimethylamino group acts as the electron donor (D), the ethenyl bridge as the π-system, and the benzonitrile as the electron acceptor (A), is fundamental to its application in fluorescent sensors. This structure facilitates an efficient intramolecular charge transfer process upon excitation, which is the basis for its sensing capabilities. rsc.org
Researchers have leveraged this ICT mechanism to design and synthesize a variety of fluorescent sensors. These sensors can detect changes in their environment, such as viscosity and polarity, by exhibiting changes in their fluorescence properties. nih.govrsc.org For instance, in viscous media, the intramolecular rotation that leads to the non-radiative decay of the excited state is restricted, resulting in enhanced fluorescence intensity. rsc.orgresearchgate.net This property makes them effective as "molecular rotors" for measuring microviscosity. nih.govrsc.orgscilit.com
The development of these sensors often involves modifying the core structure of this compound to fine-tune its sensitivity and selectivity for specific analytes or environmental parameters. Strategies include altering the donor or acceptor strength and modifying the π-bridge to optimize the ICT process. rsc.org The goal is to create sensors with high quantum yields, large Stokes shifts, and a clear, measurable response to the target stimulus. scilit.com
Table 1: Key Characteristics of D-π-A Type Fluorescent Sensors based on Intramolecular Charge Transfer (ICT)
| Feature | Description | Reference |
| Mechanism | Intramolecular Charge Transfer (ICT) upon photoexcitation. | rsc.org |
| Sensing Principle | Changes in fluorescence (wavelength, intensity, lifetime) in response to environmental polarity and viscosity. | nih.govnih.govrsc.org |
| Key Property | Formation of a polar excited state, often a Twisted Intramolecular Charge Transfer (TICT) state. | nih.govrsc.org |
| Applications | Probing microviscosity, polarity of biological membranes and polymers. | nih.govnih.gov |
Use as Reference Materials in Industrial and Analytical Testing
While specific documentation detailing the use of this compound as a certified reference material in industrial and analytical testing is not prevalent in the provided search results, its well-characterized photophysical properties make it a suitable candidate for such applications. Fluorescent compounds with predictable and sensitive responses to environmental factors are valuable as standards for calibrating and validating analytical instruments.
Given its strong and environmentally sensitive fluorescence, it could serve as a reference standard in fluorescence spectroscopy to check instrument performance, such as sensitivity and wavelength accuracy. Its behavior as a molecular rotor makes it a potential reference for studies involving microviscosity measurements. scilit.com
Comparative Analysis with Analogous Donor-Acceptor Chromophores
The properties of this compound can be better understood through comparison with other D-π-A chromophores.
One of the most studied analogous compounds is 4-(dimethylamino)benzonitrile (DMABN) . DMABN is a smaller molecule that also exhibits dual fluorescence in polar solvents due to the formation of a TICT state. sigmaaldrich.comresearchgate.netnih.gov However, the extended π-system in this compound, due to the ethenyl bridge, typically results in absorption and emission at longer wavelengths compared to DMABN. The fundamental mechanism of ICT and sensitivity to solvent polarity is a shared and defining characteristic of both molecules. researchgate.net
Another related compound is 4-Dimethylaminocinnamonitrile , which shares a similar cinnamonitrile (B126248) core. fishersci.com Like this compound, it possesses a donor-acceptor structure and is expected to exhibit solvatochromic fluorescence.
Compared to other D-π-A chromophores with different donor or acceptor groups, the combination of the strong dimethylamino donor and the cyano acceptor in this compound leads to a significant charge transfer character in the excited state. For instance, replacing the cyano group with a weaker acceptor would likely result in a smaller Stokes shift and reduced sensitivity to solvent polarity. Conversely, a stronger donor could enhance the charge transfer, leading to even more red-shifted emission.
The planarity of the molecule also plays a crucial role. The ethenyl bridge in this compound helps to maintain a relatively planar conformation, which is favorable for efficient π-conjugation and charge transfer. nih.gov In contrast, D-A systems with more flexible linkages may have less efficient charge transfer due to non-planar geometries in the ground or excited state. acs.org
Future Research Directions and Emerging Paradigms
Exploration of Molecular Engineering for Tailored Photophysical Response
The inherent donor-π-acceptor structure of 4-[2-(dimethylamino)ethenyl]benzonitrile makes it an excellent candidate for molecular engineering to achieve specific photophysical properties. Future research will likely focus on systematic modifications of its molecular framework to control its absorption, emission, and excited-state dynamics. The goal is to create derivatives with tailored responses for applications ranging from fluorescent probes to materials for optoelectronics.
Key strategies for molecular engineering include:
Modification of Donor and Acceptor Groups: Replacing the dimethylamino donor or the nitrile acceptor with groups of varying electron-donating or -withdrawing strength can significantly tune the intramolecular charge transfer (ICT) character of the molecule. rsc.org For instance, stronger donor groups could lead to a greater red-shift in emission in polar solvents, enhancing its sensitivity as a polarity sensor. rsc.org
Extension of the π-Conjugated System: Inserting additional π-linkers, such as phenyl or thiophene (B33073) units, into the ethenyl bridge can modulate the HOMO-LUMO energy gap, affecting the absorption and emission wavelengths.
Steric Hindrance and Conformational Locking: Introducing bulky substituents near the donor group can influence the formation of twisted intramolecular charge transfer (TICT) states, providing a mechanism to control dual fluorescence phenomena.
Research findings indicate that strong push-pull type benzothiadiazole derivatives, which share a similar donor-acceptor architecture, exhibit pronounced solvatochromic behavior and high fluorescence quantum yields in apolar solvents, a characteristic that diminishes in polar environments. rsc.org This suggests that similar strategic modifications to this compound could yield a new class of environmentally sensitive fluorophores.
| Modification Strategy | Example Moiety | Predicted Effect on Photophysics | Potential Application |
|---|---|---|---|
| Increase Donor Strength | Replacing -N(CH₃)₂ with -N(Ph)₂ | Enhanced ICT, red-shifted emission, increased solvatochromism | Highly sensitive solvent polarity probes |
| Increase Acceptor Strength | Replacing -CN with -SO₂CF₃ | Lowered LUMO, red-shifted absorption and emission | Near-infrared (NIR) imaging agents |
| Extend π-Conjugation | Styryl-vinylene-styryl bridge | Bathochromic shift in absorption/emission | Organic light-emitting diodes (OLEDs) |
| Introduce Steric Hindrance | Methyl groups ortho to the -N(CH₃)₂ | Influence on TICT state formation, control over dual fluorescence | Mechanofluorochromic materials |
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While traditional methods like the Wittig reaction have been employed for the synthesis of this compound and its analogues, future efforts will be directed towards developing more efficient and sustainable synthetic protocols. nih.govresearchgate.net These new routes will align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. jddhs.commdpi.com
Emerging synthetic paradigms include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov The Knoevenagel condensation, a related reaction for forming C=C bonds, has been successfully performed under microwave irradiation, suggesting its applicability for synthesizing the target compound. nih.gov
Catalytic C-H Activation/Arylation: Direct C-H arylation reactions are emerging as powerful, atom-economical alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. unito.it Developing a catalytic system for the direct coupling of 4-vinylaniline derivatives with benzonitrile (B105546) could offer a more streamlined and sustainable pathway.
Use of Greener Solvents: A major focus is the replacement of volatile and often toxic organic solvents like DMF with more environmentally benign alternatives such as water, ethanol, or ethyl acetate. mdpi.comunibo.it Research has demonstrated the feasibility of performing complex catalytic reactions in industrial wastewater, highlighting a path toward significant resource conservation. unito.it
Continuous Flow Chemistry: Flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. jddhs.com A continuous flow synthesis of this compound could lead to higher throughput and process intensification.
| Methodology | Traditional Approach (e.g., Wittig) | Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric phosphonium (B103445) salts, strong bases | Catalytic amounts of transition metals, weaker bases |
| Solvents | Anhydrous THF, DMF | Water, EtOAc, or solvent-free conditions mdpi.comunibo.it |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation (minutes) or ambient temperature mdpi.com |
| Waste Generation | Significant byproducts (e.g., triphenylphosphine (B44618) oxide) | Reduced byproducts, higher atom economy |
| Process Mass Intensity (PMI) | High | Significantly lower unibo.it |
Advanced Computational Modeling of Complex Solvation and Interfacial Phenomena
Computational chemistry is an indispensable tool for understanding the intricate photophysics of charge-transfer dyes like this compound. Future research will leverage increasingly powerful computational methods to model its behavior in complex environments, providing insights that are difficult to obtain experimentally.
Areas for advanced computational investigation include:
Explicit Solvation Models: While continuum solvent models are useful, explicit quantum mechanics/molecular mechanics (QM/MM) simulations, where the solute is treated with a high level of theory and individual solvent molecules are modeled explicitly, can provide a more accurate picture of specific solute-solvent interactions like hydrogen bonding. nih.gov
Nonadiabatic Dynamics Simulations: The photoinduced charge transfer process often involves transitions between multiple electronic states. Nonadiabatic trajectory surface hopping (TSH) simulations can model these dynamics, predicting internal conversion rates and relaxation pathways from higher excited states (S₂) to the emissive state (S₁). nih.gov Such simulations on the closely related 4-(dimethylamino)benzonitrile (B74231) (DMABN) have shown that internal conversion can occur on an ultrafast timescale of femtoseconds. nih.gov
Modeling Interfacial Phenomena: Understanding how the molecule behaves at interfaces—such as on the surface of a semiconductor or at a liquid-liquid boundary—is crucial for its application in devices. Advanced simulations can model the orientation, electronic structure, and excited-state dynamics of the molecule in these anisotropic environments.
Predicting Spectroscopic Signatures: High-level ab initio and time-dependent density functional theory (TD-DFT) calculations can accurately predict UV-Vis absorption and emission spectra, as well as vibrational frequencies in different electronic states. nih.govijstr.orgnih.gov These calculations are vital for interpreting complex experimental data, such as transient absorption spectra.
| Computational Method | Phenomenon Modeled | Key Insights Gained |
|---|---|---|
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Prediction of λₘₐₓ, oscillator strengths, solvatochromic shifts ijstr.org |
| Nonadiabatic Molecular Dynamics (e.g., TSH) | Excited-state relaxation and internal conversion | Timescales of S₂→S₁ relaxation, role of specific vibrational modes nih.gov |
| QM/MM Simulations | Specific solute-solvent interactions | Role of hydrogen bonding, local solvent structure around the dye nih.gov |
| Coupled Cluster Methods (e.g., CC2) | High-accuracy excited-state energies and properties | Benchmark calculations for assigning transient absorption bands |
Integration of this compound into Hybrid Functional Materials
A significant future direction is the incorporation of this compound into larger material systems to create hybrid functional materials with novel properties. Its responsiveness to its environment makes it an ideal functional component.
Potential hybrid material platforms include:
Polymer-Based Materials: The molecule can be dispersed as a dopant in polymer matrices like polymethyl methacrylate (PMMA) or covalently attached to a polymer backbone. rsc.org Such materials could be used to create fluorescent films for sensing applications or as active layers in organic light-emitting diodes (OLEDs). rsc.orgrsc.org Benzonitrile-based polymers have already shown promise as host materials for high-efficiency OLEDs. rsc.org
Metal-Organic Frameworks (MOFs): The molecule can be encapsulated within the pores of MOFs or used as a building block (linker) for the MOF itself. mdpi.com The highly ordered and constrained environment within the MOF can influence the molecule's photophysical properties, potentially leading to enhanced emission or new sensing capabilities. mdpi.com The high surface area of MOFs also makes them suitable for catalytic applications where the encapsulated dye acts as a photosensitizer.
Bio-Hybrid Systems: The styryl scaffold of the molecule is similar to that of dyes used as fluorescent probes for biological systems. researchgate.net Functionalized derivatives could be designed to bind specifically to biomolecules like DNA or proteins, allowing for their detection and imaging via fluorescence microscopy. researchgate.net Studies on similar dyes have shown they can be cell-permeable and stain nucleic acid-containing organelles. researchgate.net
| Hybrid System | Method of Integration | Emerging Application |
|---|---|---|
| Polymer Films | Doping or covalent attachment | Solid-state sensors, active layers in OLEDs rsc.orgrsc.org |
| Metal-Organic Frameworks (MOFs) | Encapsulation or as a linker | Luminescent sensors, heterogeneous photocatalysis mdpi.com |
| Silica Nanoparticles | Covalent grafting to the surface | Fluorescent tracers for bioimaging |
| Biological Conjugates | Attachment to antibodies or nucleic acids | Targeted cellular imaging, diagnostics researchgate.net |
Fundamental Studies on Photoinduced Reaction Dynamics in Confined Environments
The study of how physical confinement alters photochemical and photophysical pathways is a frontier in chemical dynamics. Future research will focus on understanding the photoinduced reaction dynamics of this compound within various confined environments, moving beyond bulk solution studies.
Key research questions to be addressed include:
How does confinement affect the ICT process? The rigid environment of a polymer matrix or a MOF pore can restrict the large-amplitude motions, such as the twisting of the dimethylamino group, that are often associated with charge transfer. This can alter the kinetics and thermodynamics of the ICT state formation.
Can confinement enhance fluorescence efficiency? In many charge-transfer dyes, nonradiative decay pathways involving molecular motion are a major cause of low fluorescence quantum yields. By restricting these motions, a rigid environment can suppress these pathways and enhance emission, a phenomenon known as aggregation-induced emission (AIE) or rigidification-induced emission.
What is the role of specific interactions in confined media? In environments like the binding pocket of a protein or the interior of a reverse micelle, specific interactions (e.g., hydrogen bonding, π-stacking) can stabilize certain conformations and electronic states, leading to unique photophysical signatures.
Ultrafast spectroscopic techniques, such as femtosecond stimulated Raman spectroscopy (FSRS), are powerful tools for investigating these dynamics. nih.gov FSRS can track the evolution of vibrational modes in real-time, providing a structural movie of the molecule as it undergoes charge transfer and subsequent relaxation. nih.gov Combining these advanced experimental techniques with the molecular dynamics simulations described in section 6.3 will be crucial for developing a complete microscopic understanding of the compound's behavior in these complex, confined systems.
Q & A
Q. How do solvent polarity and temperature affect photophysical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
